

A Comparative Analysis of PFKFB3 Inhibitors for Researchers

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Compound of Interest

Compound Name: 3PO

Cat. No.: B2857296

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For researchers, scientists, and drug development professionals, the landscape of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibitors presents a promising frontier in cancer metabolism research. PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells to meet their high energy demands. Inhibition of PFKFB3 is therefore a compelling strategy to selectively target cancer cells by disrupting their energy supply. This guide provides a comparative analysis of prominent PFKFB3 inhibitors, summarizing their performance with supporting experimental data, and offering detailed methodologies for key evaluative experiments.

Performance Comparison of PFKFB3 Inhibitors

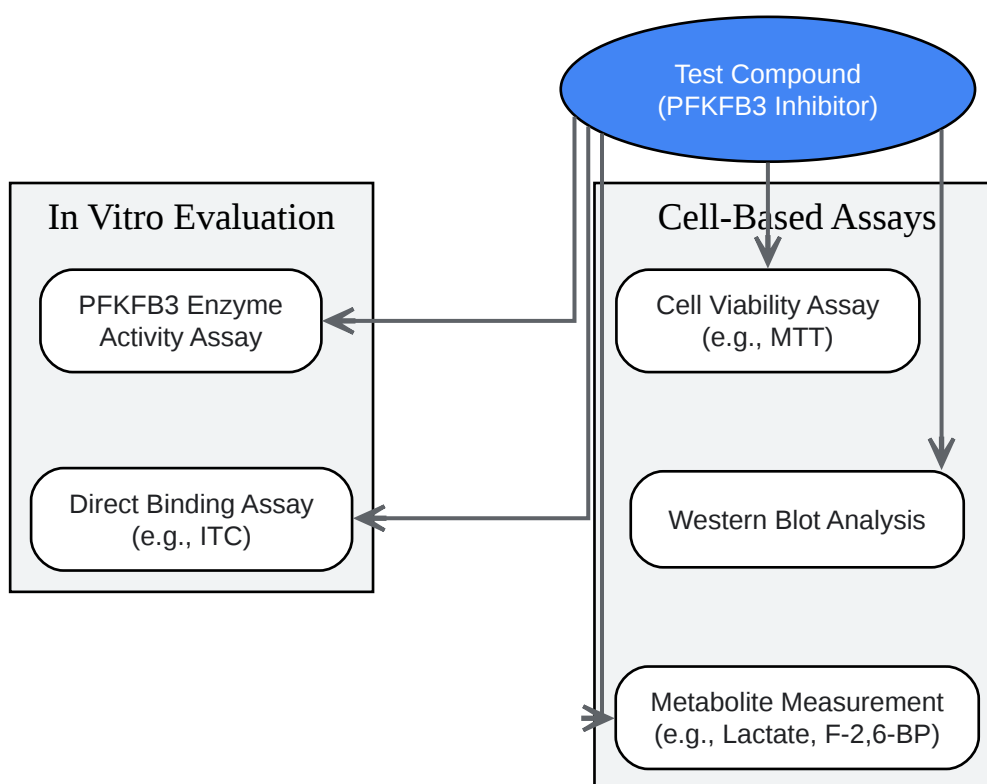
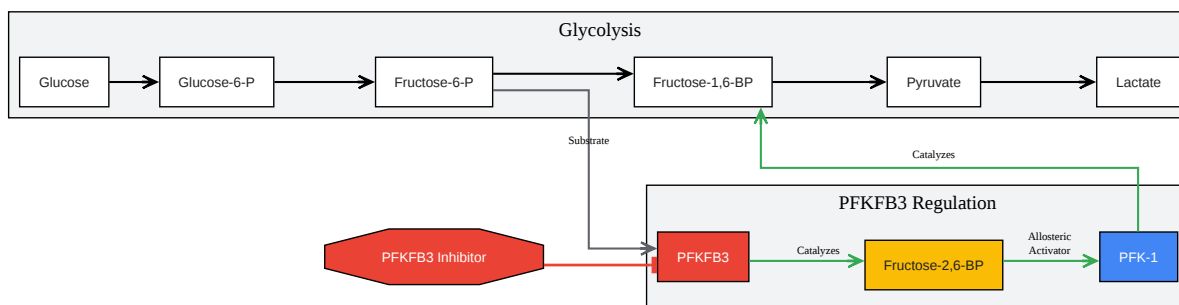
The efficacy and selectivity of PFKFB3 inhibitors are critical parameters for their potential therapeutic application. The following table summarizes the in vitro potency (IC₅₀) of several widely studied PFKFB3 inhibitors.

Inhibitor	PFKFB3 IC50	Selectivity Notes	Reference(s)
3-PO	~22.9 μ M - 25 μ M	Activity against other PFKFB isoforms not always reported. Recent studies suggest it may not directly bind to PFKFB3.	
PFK15	~110 nM - 207 nM	More potent derivative of 3-PO.	
PFK158	~137 nM	A derivative of PFK15 with improved pharmacokinetic properties.	
AZ67	~11 nM - 18 nM	Highly potent and selective for PFKFB3 over other isoforms (PFKFB1 IC50: 1130 nM, PFKFB2 IC50: 159 nM).	
KAN0438757	~0.19 μ M	Selective for PFKFB3 over PFKFB4 (IC50: 3.6 μ M).	

Note on 3-PO and its Derivatives: While initially reported as direct PFKFB3 inhibitors, recent evidence from isothermal titration calorimetry (ITC) studies suggests that 3-PO may not directly bind to the PFKFB3 enzyme. Its cellular effects on glycolysis are proposed to be indirect, potentially through alterations in intracellular pH. The direct binding of its derivatives, PFK15 and PFK158, has also been questioned. Researchers should consider this controversy when interpreting data related to these compounds. In contrast, inhibitors like AZ67 have been demonstrated to directly bind to PFKFB3.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the PFKFB3 signaling pathway and a typical experimental workflow.



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